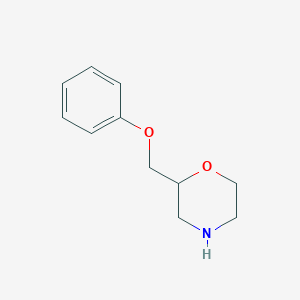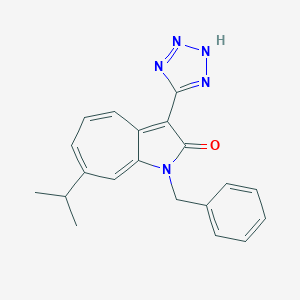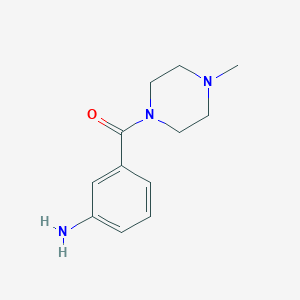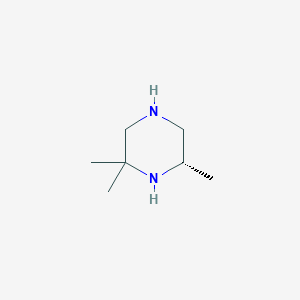![molecular formula C21H21Cl2N7O3 B066268 N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide CAS No. 172701-64-3](/img/structure/B66268.png)
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide, also known as CACP, is a novel compound with potential applications in scientific research. In
Applications De Recherche Scientifique
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Mécanisme D'action
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide exerts its anti-cancer effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide also inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer and plays a role in tumor progression and metastasis.
Effets Biochimiques Et Physiologiques
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been shown to have low toxicity in vitro and in vivo. In animal studies, N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has been found to have no significant adverse effects on body weight, organ weight, hematological parameters, or biochemical parameters. N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, with a half-life of approximately 4 hours and good oral bioavailability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its specificity for HDAC and CAIX, which makes it a promising candidate for cancer therapy. However, one of the limitations of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
For research include optimization of the synthesis method, development of more effective formulations, and investigation of its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide involves the reaction of 3-chlorophenyl hydrazine with 4-methoxy-1-tosylpyrazole in the presence of triethylamine and subsequent reaction with 4-dimethylaminobenzaldehyde to form the intermediate compound. The intermediate compound is then reacted with 2-chloroacetyl chloride to obtain N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide. The synthesis method has been optimized to obtain a high yield of N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide with purity greater than 98%.
Propriétés
Numéro CAS |
172701-64-3 |
|---|---|
Nom du produit |
N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide |
Formule moléculaire |
C21H21Cl2N7O3 |
Poids moléculaire |
490.3 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-1-(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]diazenyl]-4-methoxypyrazole-3-carbohydrazide |
InChI |
InChI=1S/C21H21Cl2N7O3/c1-29(2)15-9-7-14(8-10-15)24-26-20-19(33-3)18(21(32)27-25-17(31)12-22)28-30(20)16-6-4-5-13(23)11-16/h4-11H,12H2,1-3H3,(H,25,31)(H,27,32) |
Clé InChI |
YJMPSGXKPBCEOJ-UHFFFAOYSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)NNC(=O)CCl)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NNC2=C(C(=NN2C3=CC(=CC=C3)Cl)C(=O)N=NC(=O)CCl)OC |
Synonymes |
1H-Pyrazole-3-carboxylic acid, 1-(3-chlorophenyl)-5-((4-(dimethylamino )phenyl)azo)-4-methoxy-,2-(chloroacetyl)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)


![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)




